![molecular formula C21H18 B14740620 [(E)-1,3-diphenyl-prop-2-enyl]-benzene CAS No. 5424-75-9](/img/structure/B14740620.png)
[(E)-1,3-diphenyl-prop-2-enyl]-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1,3-diphenyl-prop-2-enyl]-benzene is an organic compound characterized by its unique structure, which includes a prop-2-enyl group flanked by two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,3-diphenyl-prop-2-enyl]-benzene typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, through an aldol condensation reaction. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-1,3-diphenyl-prop-2-enyl]-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
[(E)-1,3-diphenyl-prop-2-enyl]-benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(E)-1,3-diphenyl-prop-2-enyl]-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
[(E)-1,3-diphenyl-prop-2-enyl]-benzene: shares similarities with compounds like stilbene and diphenylmethane, which also contain phenyl groups connected by a carbon chain.
Stilbene: Known for its use in the production of dyes and as a precursor in the synthesis of pharmaceuticals.
Diphenylmethane: Used in the manufacture of perfumes and as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
5424-75-9 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
[(E)-1,3-diphenylprop-2-enyl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,21H/b17-16+ |
Clave InChI |
RDCOLDLJNDPOTK-WUKNDPDISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
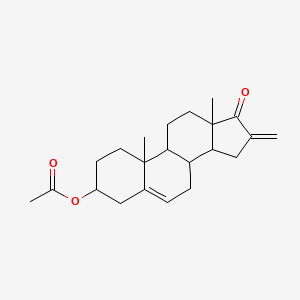
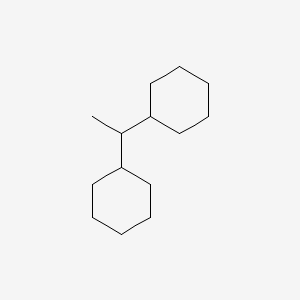
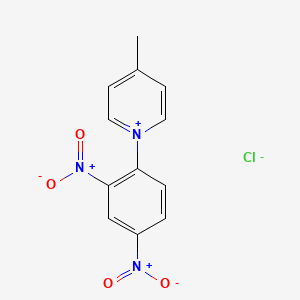







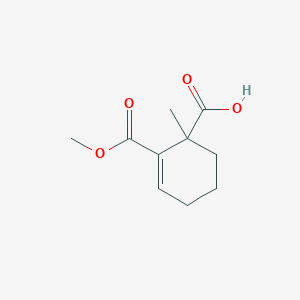
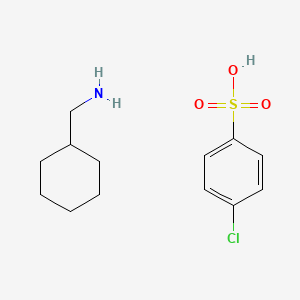
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
